molecular formula C10H8NaO3S+ B085446 Sodium 1-naphthalenesulfonate CAS No. 130-14-3

Sodium 1-naphthalenesulfonate

Cat. No. B085446
CAS RN: 130-14-3
M. Wt: 231.23 g/mol
InChI Key: HIEHAIZHJZLEPQ-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sodium 1-naphthalenesulfonate involves several methods, including the use of sodium hydroxide solutions to optimize the production of 2-naphthol, a process enhanced by understanding the solubilities of sodium 1-naphthalenesulfonate in various conditions (Zhao et al., 2017).

Molecular Structure Analysis

Studies on the molecular structure of sodium 1-naphthalenesulfonate reveal detailed insights into its solid-liquid equilibrium and the impact of temperature on its solubility in different solvent mixtures. These studies provide a basis for understanding its molecular behavior in various environmental conditions (Li et al., 2015).

Chemical Reactions and Properties

Research on the chemical reactions and properties of sodium 1-naphthalenesulfonate includes its role in the cleavage of phosphorus-carbon bonds and its use as a substrate for stabilizing silver nanoparticles, highlighting its potential in various chemical applications (Chou et al., 1986); (Cai et al., 2012).

Physical Properties Analysis

The physical properties of sodium 1-naphthalenesulfonate, such as its solubility in various solvent mixtures and the thermodynamics of these solutions, have been thoroughly investigated. These studies are crucial for industrial applications and for optimizing the compound's use in different chemical processes (Lu et al., 2017).

Chemical Properties Analysis

The chemical properties of sodium 1-naphthalenesulfonate, including its reactivity and interactions with other compounds, have significant implications for its use in chemical syntheses and various applications in industry and research. Studies focusing on its associativity and behavior in water contribute to a deeper understanding of its characteristics and potential uses (Yamamoto et al., 2000).

Scientific Research Applications

  • Solubility and Production Optimization : Sodium 1-naphthalenesulfonate's solubility in aqueous sodium hydroxide solutions has been studied, leading to a new strategy for optimizing the production of 2-naphthol by exploiting solubility differences (Zhao et al., 2017).

  • Phase Equilibrium Studies : Research on the solid-liquid equilibrium of ternary systems involving sodium 1-naphthalenesulfonate, sodium 2-naphthalenesulfonate, and water has been conducted, providing valuable data for understanding phase behavior (Rongrong et al., 2014).

  • Thermodynamic Modeling : Studies on the equilibrium solubility of sodium 1-naphthalenesulfonate in various solvent mixtures and the corresponding thermodynamic properties have been undertaken (Li et al., 2015).

  • Solubility in Organic Solvents : Research on the solubility of sodium 1-naphthalenesulfonate in different organic solvents and the calculation of mixing properties of solutions has been conducted, offering insights into its behavior in various solvents (Lu et al., 2017).

  • Safety Assessment in Cosmetics : Sodium 1-naphthalenesulfonate has been evaluated for its safety as an ingredient in cosmetic formulations. It has been found to have low skin penetration, minimal irritancy, and no significant overall toxicity (International journal of toxicology, 2003).

  • Antibacterial Applications : Sodium 1-naphthalenesulfonate-functionalized reduced graphene oxide has been used to stabilize silver nanoparticles, showing potential for long-term antibacterial activity with lower cytotoxicity (Cai et al., 2012).

  • Interfacial Tension Studies : The effects of sodium 1-naphthalenesulfonate on the interfacial activity of cationic surfactants have been investigated, highlighting its role in altering interfacial tension in water/oil systems (Lv et al., 2020).

Safety And Hazards

Sodium 1-naphthalenesulfonate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

sodium;naphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S.Na/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEHAIZHJZLEPQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042394
Record name Sodium 1-naphthalenesulfonate
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Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-naphthalenesulfonate

CAS RN

130-14-3, 1321-69-3
Record name Sodium 1-naphthalenesulfonate
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Record name Sodium naphthalenesulfonate
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Record name 1-Naphthalenesulfonic acid, sodium salt (1:1)
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Record name Naphthalenesulfonic acid, sodium salt (1:1)
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Record name Sodium 1-naphthalenesulfonate
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Record name Sodium naphthalene-1-sulphonate
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Record name Sodium naphthalenesulphonate
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Record name SODIUM 1-NAPHTHALENESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
143
Citations
X Cai, S Tan, A Yu, J Zhang, J Liu… - Chemistry–An Asian …, 2012 - Wiley Online Library
… In this work, sodium 1-naphthalenesulfonate-functionalized reduced graphene oxide (NA-rGO) was used as a substrate for AgNPs to produce a AgNP-NA-rGO hybrid. This hybrid …
Number of citations: 71 onlinelibrary.wiley.com
Q Lu, M Jiang, X Wang, G Huang, H Chen… - Journal of Molecular …, 2017 - Elsevier
… ion exchange process to separate sodium 1-naphthalenesulfonate from the β-salt … sodium 1-naphthalenesulfonate in the entire process, but the purity of sodium 1-naphthalenesulfonate …
Number of citations: 3 www.sciencedirect.com
R Li, J Wan, Y Zhang, D Liang… - Journal of Chemical & …, 2015 - ACS Publications
… (7-9) So this work focuses on a systematic measurement of the solubility of sodium 1-naphthalenesulfonate in binary NaCl + water, Na 2 SO 4 + water, and C 2 H 5 OH + water solvent …
Number of citations: 1 pubs.acs.org
R Li, G Huang, H Hu, C Li, W Jia - Fluid Phase Equilibria, 2014 - Elsevier
… of the solubility of sodium 1-naphthalenesulfonate and sodium 2-… the solubility of sodium 1-naphthalenesulfonate and sodium 2-… of the ternary sodium 1-naphthalenesulfonate–sodium 2-…
Number of citations: 3 www.sciencedirect.com
RX Zhao, KK Pei, GL Zhang, Q Xia… - Industrial & Engineering …, 2017 - ACS Publications
The solubilities of sodium 1- and 2-naphthalenesulfonate (1- and 2-SNS) in aqueous sodium hydroxide solutions were measured over the temperature range from 276 to 337 K at …
Number of citations: 2 pubs.acs.org
Y Chung, B Kim, J Hwang, CS Kim - Microchemical journal, 1999 - Elsevier
… The mobile phase was acetonitrile solution (MeCN:H2O 20:80) containing sodium dodecyl sulfate (SDS) as ion-pairing reagent and sodium 1-naphthalenesulfonate (SNS) as detection …
Number of citations: 5 www.sciencedirect.com
WL Nelson, JK Loosli, G Lofgreen… - Industrial & Engineering …, 1948 - ACS Publications
… Sodium 1naphthalenesulfonate is totally ineffective when present throughout polymerization despite the fact that it has moderate protective power when added after polymerization, …
Number of citations: 10 pubs.acs.org
K Kano, I Takenoshita, T Ogawa - The Journal of Physical …, 1982 - ACS Publications
… Sodium 1-naphthalenesulfonate (Wako) was recrystallized from aqueous methanol. Water was … , 376 nm for sodium 1-pyrenesulfonate, and 334 nm for sodium 1-naphthalenesulfonate. …
Number of citations: 125 pubs.acs.org
Y Chung, K Lee - Microchemical journal, 2001 - Elsevier
… The indirect fluorophotometric reagent was sodium 1-naphthalenesulfonate (SNS) and the mobile phase was acetonitrile solution (MeCN:H 2 O 20/80–60/40) containing 5 μM SNS at …
Number of citations: 15 www.sciencedirect.com
A Ono, Y Masuda - Chromatographia, 1983 - Springer
… However they were effectively separated on 4,4′-dimethoxyazoxybenzene (liquid crystal), and all the isomers were separated appreciably well on sodium 1-naphthalenesulfonate, 2-…
Number of citations: 3 link.springer.com

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